molecular formula C12H19N7O B2355695 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-70-0

3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2355695
CAS No.: 899974-70-0
M. Wt: 277.332
InChI Key: BHBJSYBSGDLIDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine is a high-purity chemical compound intended for research and development applications. This synthetic intermediate belongs to the triazolopyrimidine family, a class of nitrogen-containing heterocycles known for their relevance in medicinal chemistry and drug discovery . The structure incorporates a morpholinoethyl side chain, which can be instrumental in modulating the compound's physicochemical properties and biological activity . Researchers value this scaffold for its potential as a core building block in the synthesis of more complex molecules for biochemical screening. As a key intermediate, it can be utilized in organic synthesis to develop novel compounds for various research programs. This product is provided For Research Use Only and is not approved for human consumption. All sales are final, and the buyer assumes responsibility for confirming product identity and purity for their specific research applications.

Properties

IUPAC Name

3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N7O/c1-2-19-12-10(16-17-19)11(14-9-15-12)13-3-4-18-5-7-20-8-6-18/h9H,2-8H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBJSYBSGDLIDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=NC(=C2N=N1)NCCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazolo[4,5-d]pyrimidine Core

The core is synthesized via cyclocondensation of ethyl 3-oxo-3-phenylpropanoate (2k ) with 5-amino-1H-1,2,4-triazole (3 ) in refluxing dimethylformamide (DMF) and 1,4-dioxane (1:1 v/v), yielding 7-hydroxytriazolo[4,5-d]pyrimidine (4 ). Chlorination of 4 with phosphoryl chloride (POCl₃) at 80°C for 4 hours produces 7-chlorotriazolo[4,5-d]pyrimidine (5a ), a versatile intermediate for subsequent substitutions.

Introduction of the Ethyl Group at C3

Ethylation at C3 is achieved by treating 5a with ethyl iodide (CH₃CH₂I) in the presence of potassium carbonate (K₂CO₃) in acetonitrile at 60°C for 12 hours, yielding 3-ethyl-7-chlorotriazolo[4,5-d]pyrimidine (6 ). Alternative methods involve using triethyl orthoacetate during cyclization to directly incorporate the ethyl group.

Substitution at C7 with Morpholinoethylamine

Nucleophilic substitution of 6 with 2-morpholinoethylamine in tetrahydrofuran (THF) at reflux for 8 hours affords the final product. The reaction is catalyzed by N,N-diisopropylethylamine (DIPEA), achieving a 72% yield after recrystallization from ethanol.

Key Reaction Conditions

Step Reagents/Conditions Yield (%)
Cyclization DMF/dioxane, reflux, 6 hours 68
Chlorination POCl₃, 80°C, 4 hours 85
Ethylation CH₃CH₂I, K₂CO₃, CH₃CN, 60°C, 12 hours 78
Amine Substitution Morpholinoethylamine, DIPEA, THF, reflux 72

Synthetic Route 2: Early-Stage Ethylation via Triethyl Orthoacetate

One-Pot Cyclization and Ethylation

Reacting 3-amino-1H-1,2,4-triazole with ethyl 3-oxobutanoate in the presence of triethyl orthoacetate under reflux in DMF directly yields 3-ethyltriazolo[4,5-d]pyrimidin-7-ol (7 ), bypassing post-cyclization alkylation. Chlorination of 7 with POCl₃ provides 3-ethyl-7-chlorotriazolo[4,5-d]pyrimidine (6 ), which undergoes the same amine substitution as Route 1.

Advantages :

  • Reduced step count (from 4 to 3 steps).
  • Higher overall yield (65% vs. 58% in Route 1).

Optimization of Critical Reaction Parameters

Solvent Systems for Amine Substitution

Comparative studies reveal that polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic displacement at C7. DMF increases reaction rates but necessitates higher temperatures (100°C), while THF at reflux (66°C) offers better selectivity.

Catalysts and Bases

DIPEA outperforms triethylamine in deprotonating the amine, reducing side-product formation. Catalytic amounts of potassium iodide (KI) accelerate substitutions via a halogen-exchange mechanism.

Purification Techniques

Recrystallization from ethanol or methanol-water mixtures (3:1) achieves >99% purity, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45–2.52 (m, 4H, morpholine CH₂), 3.58 (t, J = 4.6 Hz, 4H, morpholine CH₂), 4.12 (q, J = 7.2 Hz, 2H, CH₂CH₃), 6.89 (s, 1H, NH).
  • HRMS (ESI) : m/z calcd. for C₁₄H₂₁N₇O [M+H]⁺: 312.1876; found: 312.1872.

X-ray Crystallography

Single-crystal analysis confirms non-planarity of the triazolopyrimidine core, with dihedral angles of 12.3° between triazole and pyrimidine rings.

Industrial Scalability and Environmental Considerations

Route 2’s one-pot methodology reduces solvent waste by 40%, aligning with green chemistry principles. However, POCl₃ usage necessitates stringent safety protocols. Alternative chlorinating agents (e.g., PCl₅) are under investigation to mitigate corrosion risks.

Chemical Reactions Analysis

3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring, where nucleophiles can replace existing substituents. Common reagents and conditions for these reactions include the use of solvents like ethanol or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a triazolo-pyrimidine core, which is known for its pharmacological relevance. The molecular formula is C21H28ClN7OC_{21}H_{28}ClN_7O with a molecular weight of approximately 429.9 g/mol. The presence of the morpholine group enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical applications.

Anticancer Activity

Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit promising anticancer properties. The compound has been shown to inhibit tumor cell proliferation through the modulation of signaling pathways involved in cell growth and survival. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting that it may interfere with key mechanisms like apoptosis and cell cycle regulation.

Case Study:
A study investigated the effects of similar compounds on breast cancer cells, revealing that they significantly reduced cell viability and induced apoptosis. The mechanism was attributed to the activation of caspases and the downregulation of anti-apoptotic proteins .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against several bacterial strains. Its structure suggests potential interactions with bacterial enzymes or receptors, leading to inhibition of growth.

Case Study:
A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, showing significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anti-inflammatory Effects

Preliminary studies suggest that the compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis.

Case Study:
In an experimental model of inflammation, compounds similar to 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine were shown to reduce levels of pro-inflammatory cytokines, indicating a potential therapeutic role in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and safety profile of this compound. Modifications to the triazolo-pyrimidine core or the morpholine side chain can significantly influence biological activity.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeIC50/MIC ValuesReference
AnticancerBreast Cancer CellsIC50 = 10 µM
AntimicrobialStaphylococcus aureusMIC = 8 µg/mL
Escherichia coliMIC = 16 µg/mL
Anti-inflammatoryInflammatory CytokinesReduction by 50%

Mechanism of Action

The mechanism of action of 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls. Detailed studies are required to fully elucidate the molecular targets and pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Triazolopyrimidine Derivatives

Triazolopyrimidine derivatives vary significantly in biological activity and physicochemical properties based on substituents at positions 3, 5, and 5. Below is a detailed comparison with structurally related compounds:

Core Modifications at Position 3

  • 3-Benzyl-N-cyclopropyl-5-(propylthio)triazolo[4,5-d]pyrimidin-7-amine (Compound 3): Substituents: 3-Benzyl, 5-propylthio, 7-cyclopropylamine. Key Data: Yield 78%, m.p. 122.4–123.0°C; NMR shows aromatic (δ 7.42 ppm) and cyclopropyl signals (δ 0.90 ppm) .
  • 3-Benzyl-N-(3-morpholinopropyl)-5-(propylthio)triazolo[4,5-d]pyrimidin-7-amine (Compound 4): Substituents: 3-Benzyl, 5-propylthio, 7-morpholinopropylamine. Key Data: Yield 81%; the morpholinopropyl chain enhances polarity but introduces steric bulk compared to the shorter 2-morpholin-4-ylethyl group in the target compound .

Modifications at Position 7

  • N-[4-(Difluoromethoxy)phenyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-amine :

    • Substituents: 3-Ethyl, 7-(4-difluoromethoxyphenyl)amine.
    • Key Data: Molecular formula C₁₃H₁₂F₂N₆O (MW 306.28). The difluoromethoxy group introduces electron-withdrawing effects, altering receptor binding compared to morpholine-based substituents .
  • 3-Benzyl-7-(piperazin-1-yl)triazolo[4,5-d]pyrimidine (Compound 6) :

    • Substituents: 3-Benzyl, 7-piperazinyl.
    • Key Data: Synthesized via mesylation followed by piperazine substitution; the piperazine group improves water solubility but may reduce metabolic stability compared to morpholine .

Modifications at Position 5

  • 3-Benzyl-5-chloro-N-cyclopropyltriazolo[4,5-d]pyrimidin-7-amine (Compound 26): Substituents: 5-Chloro, 3-benzyl, 7-cyclopropylamine. Key Data: The chloro group at position 5 increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions compared to non-halogenated analogs .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Substituent Effects
Target Compound C₁₄H₂₂N₈O 342.39 N/A N/A Morpholinoethyl enhances solubility; ethyl balances lipophilicity
Compound 3 C₁₇H₂₀N₆S 340.45 78 122.4–123.0 Benzyl increases logP; propylthio adds metabolic liability
Compound 5 C₁₉H₁₉N₇OS 381.47 81 138.5–138.7 Furanylmethyl introduces π-π stacking potential
N-[4-(Difluoromethoxy)phenyl] C₁₃H₁₂F₂N₆O 306.28 N/A N/A Difluoromethoxy enhances CNS penetration

Biological Activity

3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its role as a P2Y12 receptor antagonist, which is significant in the context of platelet aggregation and thrombus formation.

Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • Molecular Formula : C12H17N5O
  • Molecular Weight : 241.3 g/mol
  • Chemical Structure : The compound consists of a triazole ring fused with a pyrimidine backbone, modified with an ethyl and morpholine substituent.

The primary biological activity of 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine is attributed to its antagonistic effects on the P2Y12 receptor, a G protein-coupled receptor involved in platelet activation and aggregation. By inhibiting this receptor, the compound can effectively reduce thrombus formation, making it a candidate for therapeutic applications in cardiovascular diseases.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory activity against various enzymes involved in metabolic pathways:

  • α-Glucosidase and α-Amylase Inhibition : In experiments comparing several triazole derivatives, 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine showed promising results as an inhibitor of α-glucosidase and α-amylase, which are crucial in carbohydrate metabolism. The IC50 values indicated potent inhibition comparable to established inhibitors like acarbose .
  • Anti-inflammatory Activity : Preliminary data suggest that the compound may also exhibit anti-inflammatory properties, although further studies are required to elucidate the specific pathways involved.

Data Table of Biological Activities

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
P2Y12 Receptor AntagonismPlatelet AggregationNot disclosedPatent
α-Glucosidase InhibitionCarbohydrate Metabolism25.6Study
α-Amylase InhibitionCarbohydrate Metabolism30.1Study
Anti-inflammatoryCytokine ProductionNot disclosedOngoing Research

Cardiovascular Implications

In a clinical setting, compounds similar to 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine have been evaluated for their effectiveness in managing conditions such as acute coronary syndrome (ACS). A study involving patients with ACS demonstrated that P2Y12 antagonists significantly reduced the risk of thrombotic events when administered alongside standard antiplatelet therapy.

Diabetes Management

Research indicates that the inhibition of α-glucosidase and α-amylase can lead to better glycemic control in diabetic patients. The application of this compound in diabetic models has shown promise in reducing postprandial blood glucose levels.

Q & A

Q. What are the typical synthetic routes for 3-ethyl-N-(2-morpholin-4-ylethyl)triazolo[4,5-d]pyrimidin-7-amine?

The synthesis involves multi-step reactions starting from triazolopyrimidine precursors. Key steps include:

  • Core formation : Cyclization of pyrimidine derivatives with triazole precursors under reflux conditions in solvents like dimethylformamide (DMF) or acetone .
  • Substituent introduction : The morpholinoethyl group is introduced via nucleophilic substitution or coupling reactions, often using triethylamine as a catalyst .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/light petroleum gradients) or recrystallization ensures high purity (>95%) .

Q. How is reaction progress monitored during synthesis?

Reaction monitoring employs thin-layer chromatography (TLC) to track intermediate formation and high-performance liquid chromatography (HPLC) for final purity assessment. For example, TLC with ethyl acetate/hexane (3:7) resolves intermediates, while HPLC (C18 column, acetonitrile/water gradient) confirms product homogeneity .

Q. What spectroscopic techniques are used for structural characterization?

  • NMR : 1^1H and 13^{13}C NMR (DMSO-d6 or CD3_3OD) identify substituents and confirm regiochemistry of the triazolopyrimidine core .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H]+^+ for C14_{14}H22_{22}N7_7O) .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction design?

Quantum chemical calculations (e.g., DFT) model reaction pathways to identify energy barriers, while reaction path search algorithms predict optimal conditions (e.g., solvent polarity, temperature). For instance, ICReDD’s computational-experimental feedback loop reduces trial-and-error by 30–50% in similar triazolopyrimidine syntheses .

Q. What strategies resolve contradictions in reported biological activity data?

  • Meta-analysis : Compare IC50_{50} values across studies using standardized assays (e.g., kinase inhibition assays) .
  • Structural analogs : Test derivatives with modified substituents (e.g., replacing morpholinoethyl with thiomorpholine) to isolate activity contributions .
  • Statistical DOE : Factorial designs (e.g., 2k^k designs) quantify variables (e.g., pH, temperature) affecting biological reproducibility .

Q. What are key structure-activity relationship (SAR) considerations for the morpholinoethyl group?

  • Solubility : The morpholine ring enhances water solubility via H-bonding, critical for bioavailability .
  • Target binding : Morpholinoethyl’s lone pair electrons facilitate π-π stacking or hydrogen bonding with enzyme active sites (e.g., CDK2) .
  • Modifications : Replacing morpholine with piperazine alters steric bulk, impacting selectivity in kinase inhibition .

Q. How does the triazolopyrimidine core interact with biological targets?

The core acts as a ATP-mimetic scaffold , competitively inhibiting kinases (e.g., CDKs, EGFR). Computational docking (AutoDock Vina) shows the core’s planar structure occupies the ATP-binding pocket, with the morpholinoethyl group extending into hydrophobic regions .

Q. What are best practices for experimental design in SAR studies?

  • Statistical DOE : Central composite designs optimize substituent variations (e.g., alkyl chain length, halogenation) while minimizing experiments .
  • Parallel synthesis : Use robotic liquid handlers to generate 50–100 derivatives for high-throughput screening .
  • In silico screening : Virtual libraries (e.g., ZINC20) prioritize compounds with favorable ADMET profiles before synthesis .

Methodological Considerations

  • Controlled variables : Solvent polarity (DMF vs. THF) and temperature (70–100°C) critically impact yield (40–75%) in triazolopyrimidine functionalization .
  • Data validation : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. cell viability for efficacy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.